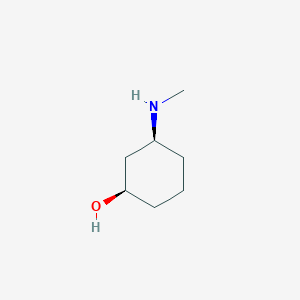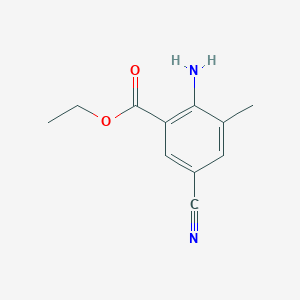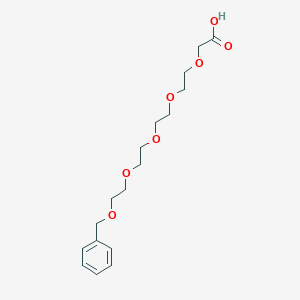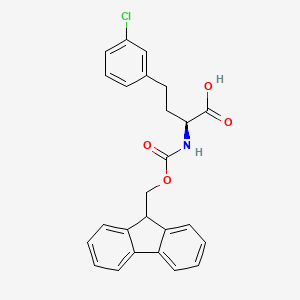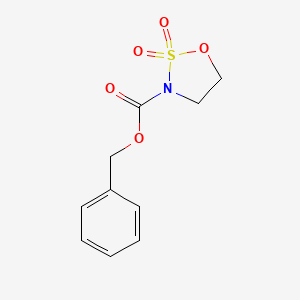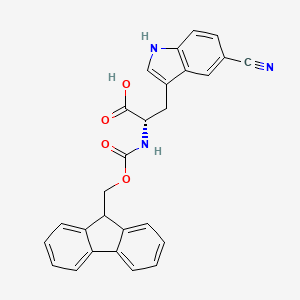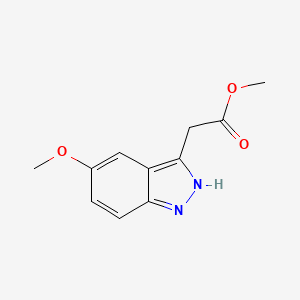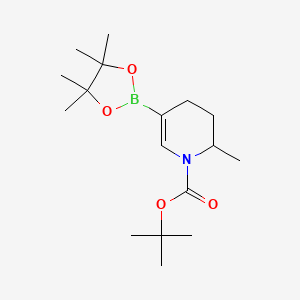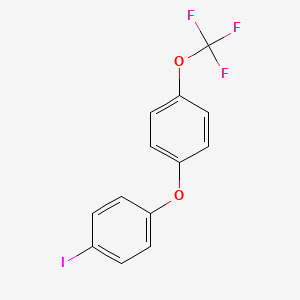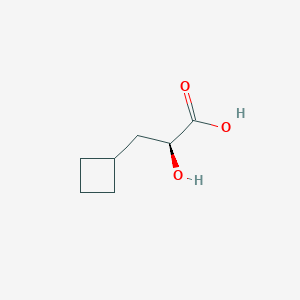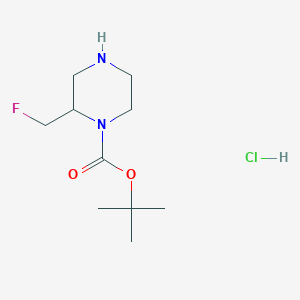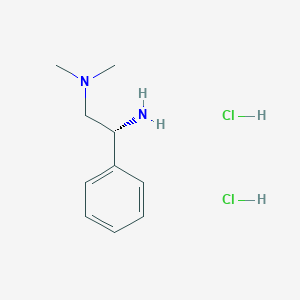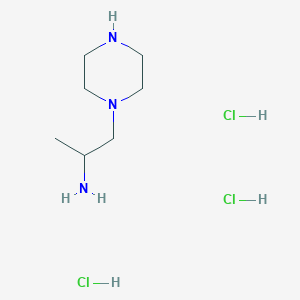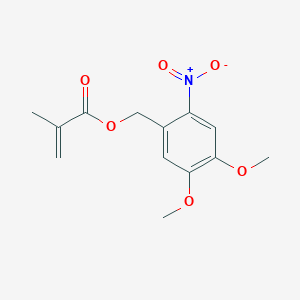
4,5-Dimethoxy-2-nitrobenzyl methacrylate
描述
4,5-Dimethoxy-2-nitrobenzyl methacrylate is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups and a nitro group, as well as a methacrylate group. This compound is of interest in various scientific and industrial applications due to its photo-responsive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-nitrobenzyl methacrylate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl alcohol with methacrylic acid or its derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification systems to achieve the desired product quality. Safety measures and environmental regulations are strictly followed to minimize any potential hazards.
化学反应分析
Types of Reactions: 4,5-Dimethoxy-2-nitrobenzyl methacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methacrylate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Nucleophiles like amines and alcohols are used, and the reactions are typically carried out in solvents like ethanol or methanol.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Amines and their derivatives.
Substitution: Substituted methacrylates and their corresponding products.
科学研究应用
4,5-Dimethoxy-2-nitrobenzyl methacrylate is widely used in scientific research due to its photo-responsive properties. It is employed in:
Chemistry: As a photo-initiator in polymerization reactions.
Biology: In the development of photo-responsive drug delivery systems.
Medicine: For controlled drug release and targeted therapy.
Industry: In the production of photo-responsive materials and coatings.
作用机制
The compound exerts its effects through a photo-induced mechanism. Upon exposure to UV or near-infrared light, the nitrobenzyl group undergoes a photochemical reaction, leading to the cleavage of the methacrylate group. This process can be used to trigger drug release or initiate polymerization reactions.
Molecular Targets and Pathways Involved:
Photo-Induced Cleavage: The nitrobenzyl group absorbs light, leading to the cleavage of the methacrylate group.
Polymerization: The cleaved methacrylate group can initiate polymerization reactions, forming polymers with specific properties.
相似化合物的比较
4,5-Dimethoxy-2-nitrobenzyl methacrylate is unique due to its combination of methoxy and nitro groups, which confer photo-responsive properties. Similar compounds include:
4,5-Dimethoxy-2-nitrobenzyl alcohol: Lacks the methacrylate group, making it less suitable for polymerization.
2-Nitrobenzyl methacrylate: Lacks the methoxy groups, resulting in different photochemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMTWODTDWNTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


